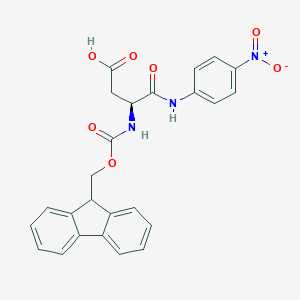

Fmoc-L-aspartic acid alpha-4-nitroanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGASSLCYMGNEA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373215 | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185547-52-8 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185547-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Fmoc Chemistry in Peptide Synthesis Methodologies

The synthesis of peptides, which are short chains of amino acids, is a cornerstone of biochemical and pharmaceutical research. A critical challenge in this process is controlling the precise sequence of amino acids. This is achieved through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. iris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in a strategy known as Fmoc solid-phase peptide synthesis (SPPS). chemimpex.com

Developed in the 1970s, the Fmoc-based approach has become a dominant methodology in peptide synthesis due to its mild reaction conditions. iris-biotech.denih.gov The Fmoc group is stable under acidic conditions but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.govchemimpex.com This base-lability is a key advantage, as it allows for the selective deprotection of the N-terminus without affecting acid-labile protecting groups often used for the side chains of other amino acids. iris-biotech.de This "orthogonality" of protecting groups is fundamental to the stepwise and controlled elongation of the peptide chain. researchgate.netbosterbio.com

The process of Fmoc SPPS involves anchoring the first amino acid to a solid support (resin) and then sequentially adding subsequent amino acids. chemimpex.comsigmaaldrich.com Each cycle of amino acid addition involves two main steps: the removal of the Fmoc group from the resin-bound peptide and the coupling of the next Fmoc-protected amino acid. nih.gov The progress of the synthesis can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection. researchgate.net

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., trifluoroacetic acid - TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or requires stronger acid for removal |

| Cleavage from Resin | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |

| Key Advantage | Milder deprotection conditions, suitable for sensitive peptides | Well-established, can be advantageous for certain "difficult" sequences |

| Compatibility | High compatibility with a wide range of modified amino acids | Harsher conditions can limit compatibility with some modifications |

Significance of the 4 Nitroanilide Moiety in Biochemical and Analytical Applications

The 4-nitroanilide (p-nitroaniline or pNA) moiety is a chromogenic reporter group that has found extensive use in biochemical and analytical assays, particularly for detecting protease activity. peptide.comsigmaaldrich.com When attached to a peptide substrate via an amide bond, the 4-nitroanilide is colorless. However, upon enzymatic cleavage of this amide bond, free 4-nitroaniline (B120555) is released, which imparts a yellow color to the solution. peptide.comsigmaaldrich.com

This color change can be precisely quantified by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm. sigmaaldrich.comthermofisher.com The rate of color development is directly proportional to the rate of the enzymatic reaction, allowing for the determination of enzyme activity and kinetics. peptide.com This colorimetric method provides a simple, continuous, and sensitive means to monitor protease activity in real-time. sigmaaldrich.com

Peptide-4-nitroanilides are widely employed as substrates to study the specificity of various proteases. nih.gov By synthesizing a library of peptides with different amino acid sequences linked to 4-nitroanilide, researchers can identify the preferred cleavage sites of a particular enzyme. nih.gov This information is crucial for understanding the biological role of proteases and for the development of specific inhibitors.

Table 2: Properties of 4-Nitroaniline as a Chromogenic Reporter

| Property | Description |

| Appearance | Yellow crystalline solid |

| Wavelength of Maximum Absorbance (λmax) | ~405-410 nm (for released p-nitroaniline) |

| Molar Extinction Coefficient (ε) | Approximately 8,800 M⁻¹cm⁻¹ at 410 nm |

| Application | Colorimetric detection of protease activity |

| Principle | Enzymatic cleavage of a peptide-pNA bond releases the chromogenic p-nitroaniline |

Overview of Research Utility As a Versatile Chemical Probe and Building Block

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of this compound into standard Solid-Phase Peptide Synthesis (SPPS) workflows is a key application of this compound. The Fmoc/tBu strategy is the most commonly employed method due to its use of milder reaction conditions compared to older Boc/Bzl chemistry, which is crucial for preserving the integrity of sensitive peptide sequences and modifications. luxembourg-bio.comnih.gov

The core of Fmoc-based SPPS is a repetitive cycle of deprotection and coupling steps performed on a solid support (resin). luxembourg-bio.com The synthesis begins with the N-terminal Fmoc group of the resin-bound amino acid being removed by a secondary amine base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). luxembourg-bio.com This exposes a free primary amine on the growing peptide chain.

The subsequent coupling step involves the activation of the carboxyl group of the incoming Fmoc-protected amino acid, which then reacts with the newly exposed amine to form a peptide bond. This activation is critical for achieving high coupling efficiency and is mediated by a variety of reagents. Common activators include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.com These reactions are typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. uci.edu

When incorporating a building block like this compound, it is typically used to anchor the peptide to the resin via its side-chain carboxyl group, a strategy that directly yields a C-terminal Asp-pNA residue upon cleavage. nih.gov

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Reagent Name | Full Name | Activator Additive |

|---|---|---|---|

| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | HOBt | |

| Phosphonium | PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | HOBt |

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, Oxyma |

| DIC | N,N'-Diisopropylcarbodiimide | HOBt, Oxyma |

The choice of resin and its associated linker is fundamental in SPPS, as it dictates the C-terminal functionality of the cleaved peptide and must be stable to the repetitive Fmoc-deprotection steps (piperidine treatment). biosynth.com For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin, which features a p-alkoxybenzyl alcohol linker, is commonly used. iris-biotech.de For peptides requiring a C-terminal amide, resins like Rink Amide or Sieber Amide are employed, which possess linkers that are cleaved under acidic conditions to yield an amide. biosynth.com

This compound is uniquely suited for a strategy where its side-chain carboxyl group is used for anchoring to the solid support. This approach is highly compatible with resins that have a hydroxyl functionality, such as Wang resin or 2-chlorotrityl chloride resin. nih.govbiosynth.com By attaching the synthon via its side chain, the alpha-carboxyl group, already modified as a p-nitroanilide, is positioned to become the C-terminus of the final peptide. The peptide chain is then elongated from the N-terminus of the aspartic acid residue. Final cleavage from these resins is typically achieved with a high concentration of trifluoroacetic acid (TFA), which releases the peptide while leaving the p-nitroanilide moiety intact. luxembourg-bio.com

Table 2: Common Resins and Linkers in Fmoc-SPPS

| Resin/Linker Name | C-Terminal Group after Cleavage | Typical Cleavage Condition | Compatibility Notes |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | 95% TFA | Standard choice for C-terminal acids. Suitable for side-chain anchoring of Asp/Glu. iris-biotech.de |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (fully protected) | 1-5% TFA in DCM | Very acid-labile; allows for synthesis of protected peptide fragments. osti.gov |

| Rink Amide Resin | Amide | 95% TFA | Standard for generating C-terminal peptide amides. uci.edubiosynth.com |

| Sieber Amide Resin | Amide (fully protected) | 1-5% TFA in DCM | Highly acid-sensitive; useful for protected peptide amides. biosynth.com |

| PAL Resin | Amide | 95% TFA | Chemically robust linker for peptide amides. biosynth.com |

Methodologies for Peptide p-Nitroanilide Synthesis via this compound

While using pre-formed synthons like Fmoc-L-Asp-pNA is one approach, other solid-phase strategies have been developed to generate peptide p-nitroanilides, often to overcome specific challenges associated with the p-nitroaniline moiety.

The primary difficulty in synthesizing peptide p-nitroanilides is the formation of the amide bond between the peptide's C-terminal carboxyl group and p-nitroaniline. nih.govnih.gov The amino group of p-nitroaniline exhibits very low nucleophilicity. researchgate.netnih.gov This is a direct consequence of the powerful electron-withdrawing effect of the nitro group at the para position of the aromatic ring, which delocalizes the lone pair of electrons on the amino nitrogen, making it a poor nucleophile. nih.gov Consequently, standard coupling conditions used in peptide synthesis are often inefficient, leading to low yields and the need for more forceful and potentially side-reaction-inducing methods. nih.gov

To circumvent the challenge of poor nucleophilicity, an efficient method utilizing an aryl hydrazine solid support has been developed. osti.govresearchgate.net This strategy avoids the direct coupling of p-nitroaniline to the peptide chain. The process involves several key steps:

Peptide Assembly: The desired peptide sequence is assembled on an aryl hydrazine-functionalized resin using standard Fmoc-SPPS protocols. osti.gov

Oxidative Activation: Once the synthesis is complete, the peptide-hydrazide on the resin is subjected to mild oxidation. Reagents like N-bromosuccinimide (NBS) in the presence of pyridine are used to convert the hydrazide into a highly reactive acyl diazene intermediate. osti.govresearchgate.net

Nucleophilic Cleavage: This activated acyl diazene readily reacts with weak nucleophiles. The resin is treated with a solution of p-nitroaniline, which attacks the acyl diazene, cleaving the peptide from the resin and forming the desired peptide p-nitroanilide bond. researchgate.net

Final Deprotection: The resulting peptide p-nitroanilide, still bearing its side-chain protecting groups, is fully deprotected by treatment with TFA. osti.gov

This method has proven effective for various peptide sequences and is advantageous because the mild oxidation and cleavage steps minimize side reactions like racemization. researchgate.net

Table 3: Synthesis of Peptide p-Nitroanilides via Aryl Hydrazine Resin

| Peptide Sequence | Final Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| H-Ala-Ala-Phe-pNA | 66 | ~95 | researchgate.net |

| H-Gly-Gly-pNA | 72 | >95 | researchgate.net |

| H-Leu-Val-Gly-pNA | 65 | >95 | researchgate.net |

| H-Tyr(tBu)-Ala-Val-Leu-pNA | 58 | ~90 | researchgate.net |

Data derived from studies utilizing the aryl hydrazine solid support method. researchgate.net

Another established strategy involves a post-synthetic modification approach, often starting with a trityl-based resin. osti.gov This method was built upon earlier work that used a urethane-linked p-diaminobenzene resin. osti.gov The improved protocol uses commercially available tritylchloride resin, which is first derivatized with p-phenylenediamine.

The peptide is then synthesized on this modified support using standard Fmoc chemistry, resulting in a resin-bound peptide p-aminoanilide. After cleavage from the resin, the p-aminoanilide is converted to the final p-nitroanilide through an oxidation step. Milder oxidizing agents like Oxone (potassium peroxymonosulfate) are preferred over harsher reagents like sodium perborate to minimize unwanted side reactions. osti.gov However, a significant limitation of this oxidative approach is its incompatibility with amino acid residues that are sensitive to oxidation, such as methionine (Met) and cysteine (Cys). osti.govresearchgate.net The presence of these residues in the peptide sequence can lead to undesired side-chain oxidation, complicating the purification and reducing the yield of the target product. researchgate.net

Alternative p-Nitroanilide Analog Approaches in Solid-Phase Synthesis (e.g., 5-Amino-2-nitrobenzoic Acid)

The direct incorporation of p-nitroaniline (pNA) in solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the low nucleophilicity of the amino group in pNA. This poor reactivity complicates the coupling reaction, leading to low yields and difficult preparations of C-terminal peptide-pNA amides. To circumvent these issues, researchers have developed alternative strategies, a prominent one being the use of p-nitroanilide analogs like 5-amino-2-nitrobenzoic acid (Anb5,2).

This approach involves anchoring the analog to the solid support first, followed by the stepwise elongation of the peptide chain. Anb5,2 can be effectively introduced onto a p-methylbenzhydrylamine (pMBHA) resin using coupling agents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in the presence of p-dimethylaminopyridine (DMAP). Once the Anb5,2 is attached to the resin, the peptide chain is synthesized on its free amino group.

A key advantage of this method is the improved solubility of the resulting peptide analogs, particularly when synthesized on a Wang resin to yield a free carboxyl group (e.g., H-D-Val-Leu-Arg-Anb5,2-OH), which enhances their utility in aqueous biochemical assays. Upon enzymatic cleavage, the hydrolysis of the amide bond in the Anb5,2-containing peptide releases a product with spectroscopic characteristics identical to those of the cleaved benzoyl-Arg-pNA, ensuring its validity as a chromogenic substrate analog. This methodology facilitates a more straightforward and efficient solid-phase synthesis of chromogenic substrates.

| Parameter | Direct p-Nitroanilide (pNA) Approach | 5-Amino-2-nitrobenzoic Acid (Anb5,2) Analog Approach |

|---|---|---|

| Synthetic Feasibility | Difficult due to low nucleophilicity of pNA's amino group. | Facilitated by pre-attachment of the analog to the solid support. |

| Coupling Efficiency | Generally low, requiring harsh conditions or specialized coupling reagents. | Improved efficiency using standard coupling methods like TBTU/DMAP for initial anchoring. |

| Solubility of Product | Can be poor, depending on the peptide sequence. | Enhanced aqueous solubility, especially for free-carboxyl variants synthesized on Wang resin. |

| Spectroscopic Properties | Cleavage releases p-nitroaniline, detectable spectrophotometrically. | Cleavage yields a product with spectroscopic characteristics identical to cleaved pNA substrates. |

| Overall Yield | Often lower and less reliable. | Generally higher and more reproducible. |

Derivatization for Enhanced Functionality and Specific Research Applications

While this compound is primarily a chromogenic substrate component, its core structure can be derivatized to create sophisticated tools for biochemical research. These modifications aim to enhance detection sensitivity, enable real-time imaging, and target specific cellular environments. Key derivatization strategies include the synthesis of fluorescent probes and the development of bioconjugates for targeted delivery.

The development of fluorescent probes from the Fmoc-L-Asp-pNA scaffold significantly enhances detection sensitivity compared to their chromogenic counterparts. The fundamental strategy involves replacing the chromogenic p-nitroanilide (pNA) group with a fluorophore that is quenched when conjugated to the peptide and becomes fluorescent upon enzymatic cleavage. A common fluorophore used for this purpose is 7-amino-4-methylcoumarin (AMC).

The synthesis of a fluorescent peptide substrate, such as Asp-AMC, follows similar principles to pNA substrate synthesis but uses a different reporter molecule. An efficient method involves the in situ formation of a selenocarboxylate intermediate of the Nα-protected amino acid (e.g., Fmoc-L-Asp), which then couples with a fluorogenic azide, such as 7-azido-4-methylcoumarin. This selenocarboxylate/azide amidation strategy offers several advantages, including high yields, short reaction times, and mild conditions compatible with the Fmoc protection scheme. researchgate.net

The resulting Fmoc-L-Asp-AMC can then be used in solid-phase peptide synthesis to build a specific protease substrate. In the intact probe, the fluorescence of the AMC group is minimal. However, upon enzymatic hydrolysis of the amide bond between the aspartic acid residue and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a robust and quantifiable signal.

| Feature | p-Nitroanilide (pNA) Probes | 7-Amino-4-methylcoumarin (AMC) Probes |

|---|---|---|

| Detection Method | Chromogenic (Absorbance) | Fluorogenic (Fluorescence) |

| Principle | Cleavage releases yellow p-nitroaniline, measured by UV-Vis spectrophotometry. | Cleavage releases highly fluorescent AMC, measured by fluorometry. |

| Sensitivity | Lower | Higher (often by several orders of magnitude). |

| Application | Enzyme kinetics, high-throughput screening. | Enzyme kinetics, cell-based assays, fluorescence microscopy. |

| Synthesis | Can be challenging via direct coupling; analog methods are preferred. | Can be synthesized efficiently via methods like selenocarboxylate/azide amidation. researchgate.net |

To create targeted bioprobes, peptide substrates derived from Fmoc-L-Asp-pNA or its fluorescent analogs can be attached to larger molecules that direct them to specific cells, tissues, or subcellular compartments. This process, known as bioconjugation, transforms a general enzyme substrate into a specific probe for monitoring enzymatic activity in a precise biological context.

The development of such bioprobes involves synthesizing a peptide sequence with the desired substrate specificity, terminating with a reporter group (like pNA or AMC), and incorporating a reactive handle for conjugation. This handle could be a terminal cysteine residue for linkage to maleimide-functionalized molecules or an azide/alkyne group for "click chemistry" ligation.

For instance, a fluorescent peptide probe could be conjugated to a cell-penetrating peptide (CPP) or a larger carrier system designed for cellular delivery. researchgate.net Once internalized, the probe can report on the activity of a target intracellular protease. This strategy is valuable for distinguishing between cell lines based on their enzymatic profiles or for imaging metabolic processes associated with diseases. researchgate.net The modular nature of this approach allows for the combination of a specific enzyme-cleavable linker (derived from the aspartic acid compound) with various delivery vectors and reporter molecules to generate a wide array of sophisticated bioprobes. nih.gov

Development and Validation of Chromogenic Protease Assays

Chromogenic substrates like this compound are fundamental in creating simple and direct assays for enzyme activity. scbt.com These specialized compounds are designed to produce a visible color change upon enzymatic reaction, providing a straightforward method for detecting and quantifying protease activity without the need for complex equipment. scbt.comdcfinechemicals.com The development of these assays has been a significant advancement in various research and clinical fields, including the study of blood coagulation and fibrinolysis. diapharma.comnih.gov

Mechanism of Chromophore Release and Spectrophotometric Detection of Proteolytic Activity

The core principle of assays using this compound lies in the enzymatic cleavage of the amide bond between the aspartic acid residue and the p-nitroaniline (pNA) group. dcfinechemicals.comdiapharma.com In its substrate form, the pNA molecule is colorless. taylorandfrancis.com However, upon hydrolysis by a specific protease, free p-nitroaniline is released. diapharma.comsigmaaldrich.com This liberated p-nitroaniline is a chromogenic molecule that imparts a distinct yellow color to the solution. taylorandfrancis.comoup.com

The intensity of the color produced is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the proteolytic enzyme. dcfinechemicals.comdiapharma.com The concentration of the released p-nitroaniline can be quantitatively measured by monitoring the change in absorbance using a spectrophotometer. diapharma.com Measurements are typically performed at a wavelength of 405 or 410 nm, where p-nitroaniline exhibits strong absorbance, while the intact substrate shows minimal absorbance. taylorandfrancis.comsigmaaldrich.comoup.com This allows for continuous and real-time monitoring of the enzymatic reaction. sigmaaldrich.com

Table 1: Spectrophotometric Properties of p-Nitroaniline

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance Wavelength (λmax) | 381 nm | oup.com |

| Typical Measurement Wavelength in Assays | 405 - 410 nm | taylorandfrancis.comsigmaaldrich.com |

| Molar Absorption Coefficient at 405 nm (Peptide-bound) | ~50 M⁻¹ • cm⁻¹ | oup.com |

| Molar Absorption Coefficient at 405 nm (Free) | ~10,000 M⁻¹ • cm⁻¹ | oup.com |

Optimization of Assay Conditions for Various Proteolytic Enzyme Studies

To ensure accurate and reproducible results, the conditions for a protease assay must be carefully optimized. Several factors can significantly influence the rate of enzymatic hydrolysis of chromogenic substrates. oup.com These parameters include temperature, pH, buffer composition, and the presence of cofactors or inhibitors. oup.comd-nb.infoe3s-conferences.org

For instance, the optimal pH for a given protease is critical, as deviations can lead to reduced activity. nih.govnih.gov Similarly, temperature plays a crucial role, with most enzymes exhibiting a specific temperature range for maximal activity. nih.govnih.govresearchgate.net The concentration of the substrate itself is also a key parameter that needs to be optimized for kinetic studies. d-nb.info The process often involves systematically varying one parameter at a time (One-Factor-at-a-Time) or using more complex statistical methods like Response Surface Methodology (RSM) to identify the ideal conditions for maximal enzyme activity and sensitivity. d-nb.infoe3s-conferences.org Maintaining constant experimental conditions is vital for obtaining reliable and reproducible data. oup.com

Characterization of Protease Specificity and Substrate Profiling

A primary application of chromogenic substrates is in the detailed characterization of protease specificity. scbt.comdiapharma.com Proteases are often highly specific, cleaving only at particular peptide bonds adjacent to certain amino acid residues. diapharma.com Synthetic substrates are designed to mimic the natural substrates of these enzymes, allowing researchers to probe their selectivity. dcfinechemicals.comdiapharma.com

Identification of Cleavage Sites and Enzyme-Substrate Interactions

By synthesizing a library of chromogenic substrates with variations in the amino acid sequence, researchers can determine the preferred cleavage sites for a particular protease. While this compound is specific for cleavage after an aspartic acid residue, it can be incorporated into longer peptide chains to study the influence of adjacent amino acids (sub-site specificity) on enzyme recognition and activity. iris-biotech.de This approach helps in building a detailed profile of the enzyme's substrate specificity. nih.govembopress.org Understanding these interactions is crucial for elucidating the biological roles of proteases and for the design of specific inhibitors. nih.gov

Kinetic Analysis of Proteolytic Reactions (e.g., Km and Vmax Determinations)

This compound is an excellent tool for determining the kinetic parameters of a protease, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). scbt.com The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity between the enzyme and the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

By measuring the initial reaction rates at various substrate concentrations and plotting the data (e.g., using a Lineweaver-Burk plot), these kinetic constants can be calculated. researchgate.net This information is fundamental to understanding the catalytic efficiency of an enzyme. nih.gov For example, a study on thiol proteinases used a similar p-nitroanilide substrate to determine the Km values for papain, ficin, and bromelain. nih.gov

Table 2: Example Kinetic Parameters Determined Using p-Nitroanilide Substrates

| Enzyme | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Papain | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.34 | nih.gov |

| Ficin | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.43 | nih.gov |

| Bromelain | L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | 0.30 | nih.gov |

Elucidation of Enzyme Mechanisms and Protein Interaction Dynamics

Beyond routine activity assays, this compound and related chromogenic substrates can be employed to investigate more complex biochemical phenomena, such as the mechanisms of enzyme action and the dynamics of protein-protein interactions. nih.govnih.gov

The study of enzyme kinetics under different conditions (e.g., in the presence of various inhibitors or activators) can provide insights into the catalytic mechanism of a protease. researchgate.net Furthermore, while not a direct application of this specific compound, the principles of using modified amino acids and substrates are central to studying protein-protein interactions. For instance, bifunctional amino acids that incorporate both a photoreactive group and a tag can be used to capture and identify interacting protein partners. nih.govrsc.org The cleavage of a specific substrate can also be a reporter for an upstream protein interaction event that leads to the activation of the protease.

Role in Amino Acid Metabolism Studies facilitated by the Compound

The chemical compound this compound facilitates studies of amino acid metabolism primarily by enabling the measurement of specific proteolytic enzymes that are integral to protein turnover. mdpi.comnih.gov Protein turnover—the continuous breakdown (catabolism) and synthesis of proteins—is a fundamental component of amino acid metabolism, as it regulates the cellular pool of free amino acids. wikipedia.orgnih.gov Proteases catalyze the hydrolytic cleavage of peptide bonds, breaking down proteins into smaller peptides and ultimately into their constituent amino acids. wikipedia.orgyoutube.com By providing a means to create specific chromogenic substrates, the compound allows researchers to quantify the activity of proteases involved in these metabolic pathways.

A direct link between substrates derived from L-aspartic acid-p-nitroanilide and amino acid metabolism can be seen in the study of the enzyme Glycosylasparaginase (GA). nih.gov GA is a lysosomal amidase essential for the metabolic turnover of asparagine-linked glycoproteins. nih.gov It functions to cleave the bond between asparagine and a carbohydrate chain, a critical step in the degradation of these widespread proteins. nih.gov Furthermore, GA is known to be involved in the metabolism of β-aspartyl peptides, which it hydrolyzes to form L-aspartic acid and other peptides. nih.gov A deficiency in this enzyme leads to the lysosomal storage disease aspartylglycosaminuria, underscoring its metabolic importance. nih.gov Assaying the activity of GA, which can be accomplished with substrates containing an aspartyl core, provides a direct window into a specific pathway of glycoprotein and amino acid catabolism.

More broadly, the study of caspases using substrates like Ac-DEVD-pNA provides insight into the large-scale protein turnover that occurs during apoptosis. nih.gov Apoptosis is a highly regulated process of cell dismantling that involves the systematic degradation of hundreds of cellular proteins by executioner caspases like Caspase-3 and Caspase-6. cephamls.commdpi.com This widespread proteolysis effectively liquidates the cell's protein content, releasing a large pool of amino acids and peptides that can be recycled. Therefore, by measuring caspase activity, researchers can quantify a major cellular event that profoundly impacts the balance and availability of amino acids within a tissue.

| Protease/System | Metabolic Function | Relevance of Asp-pNA Substrates |

|---|---|---|

| Glycosylasparaginase (GA) | Catalyzes the degradation of Asn-linked glycoproteins and β-aspartyl peptides, releasing asparagine and aspartic acid. nih.govnih.gov | Enables direct measurement of an enzyme involved in glycoprotein turnover and L-aspartic acid metabolism. nih.gov |

| Caspases (e.g., Caspase-3, -6) | Execute widespread proteolysis during apoptosis, leading to the breakdown of cellular proteins into amino acids and peptides for recycling. mdpi.com | Allows for the quantification of a major pathway of cellular protein turnover that contributes to the amino acid pool. nih.govthermofisher.com |

| Ubiquitin-Proteasome Pathway | Responsible for the degradation of specific, targeted proteins, contributing to the fine control of cellular amino acid levels. nih.gov | While not directly assayed with Asp-pNA, this system works in concert with proteases like caspases in overall protein turnover. mdpi.com |

Translational Research: Fmoc L Aspartic Acid Alpha 4 Nitroanilide in Drug Discovery and Development

Design and Synthesis of Novel Pharmaceutical Compounds

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid alpha-(4-nitroanilide), abbreviated as Fmoc-L-Asp-pNA, serves as a pivotal building block in the synthesis of specialized peptides for pharmaceutical research. iris-biotech.de Its primary application lies in a technique known as Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.denih.govsigmaaldrich.com This method allows for the efficient and precise construction of peptide chains, which are crucial in the development of new therapeutic agents and diagnostic tools.

The unique structure of Fmoc-L-aspartic acid alpha-4-nitroanilide makes it particularly valuable. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protective shield for the amino group of the aspartic acid. This protection is stable during the peptide coupling steps but can be easily removed under specific basic conditions, allowing for the sequential addition of more amino acids to build a complex peptide. researchgate.net

A key feature of this compound is the strategic placement of the 4-nitroanilide (pNA) group and the presence of a free side-chain carboxyl group. iris-biotech.denih.gov In the SPPS methodology, this side-chain carboxyl group can be used to temporarily anchor the molecule to a solid support resin. iris-biotech.denih.gov This anchoring strategy facilitates the synthesis of a wide variety of C-terminal aspartic acid-containing peptide-4-nitroanilides. iris-biotech.denih.gov The 4-nitroanilide component is a chromogenic reporter; when a specific enzyme cleaves the peptide bond linking it to the aspartic acid residue, the released 4-nitroanilide is yellow, allowing for a colorimetric measurement of enzyme activity.

This makes this compound an essential synthon for creating chromogenic substrates tailored to specific enzymes, particularly proteases. iris-biotech.denih.gov By assembling different amino acid sequences onto this foundational molecule, researchers can design highly selective substrates to study the activity of enzymes that are targeted in drug discovery programs.

| Property | Value |

|---|---|

| CAS Number | 185547-52-8 iris-biotech.dechemtik.com |

| Molecular Formula | C25H21N3O7 iris-biotech.dechemtik.com |

| Molecular Weight | 475.45 g/mol iris-biotech.dechemtik.com |

| Primary Application | Fmoc solid-phase peptide synthesis iris-biotech.desigmaaldrich.com |

| Key Functional Groups | Fmoc (protecting group), 4-nitroanilide (chromogenic reporter), Carboxyl (for resin anchoring) iris-biotech.denih.gov |

Applications in Medicinal Chemistry for Specific Therapeutic Areas

In medicinal chemistry, this compound is not a therapeutic agent itself but is instrumental in the development of assays to identify and characterize new drugs. Its utility stems from its role in creating substrates for a class of enzymes called proteases. By synthesizing various peptide sequences attached to the Asp-pNA core, researchers can probe the activity and specificity of proteases involved in numerous disease processes.

This compound is a versatile building block for creating test substrates for a range of important proteases, including:

Caspase-1 (ICE)

Caspase-2 (ICH-1)

Caspase-3 (CPP-32; Yama; Apopain)

Caspase-6 (Mch2)

Caspase-8 (MACH; FLICE; Mch5)

Granzyme B

Glycosylasparaginase iris-biotech.de

The ability to create custom substrates is critical for high-throughput screening campaigns, where large libraries of chemical compounds are tested to find potential inhibitors of a specific enzyme target. For example, a substrate like Ac-DEVD-pNA, synthesized using an aspartic acid derivative, is widely used to screen for inhibitors of Caspase-3, a key executioner enzyme in apoptosis (programmed cell death).

The relevance of this compound to neurological disorders is primarily linked to its parent molecule, L-aspartic acid, and its application in studying enzymes involved in neuronal cell death. L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter in the brain, acting on synaptic receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The proper functioning of aspartate and other excitatory amino acids is crucial for normal neurotransmission, and disruptions in these pathways are implicated in various neurological deficits. nih.gov

The caspases, for which this compound helps create substrates, are central to the process of apoptosis. iris-biotech.de Dysregulation of apoptosis is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, where excessive neuronal cell death occurs. Therefore, caspases are considered significant therapeutic targets for these conditions.

By using the chromogenic substrates synthesized from this compound, researchers can:

Measure Caspase Activity: Quantify the activity of specific caspases in cellular and tissue models of neurological disorders.

Screen for Inhibitors: Identify novel drug candidates that can inhibit caspase activity and potentially slow the progression of neurodegeneration.

Study Disease Mechanisms: Investigate the role of specific proteases in the molecular pathways that lead to neuronal death.

For instance, research has demonstrated that D-aspartate, the enantiomer of L-aspartate, also modulates NMDA receptor-mediated transmission and is being investigated for its role in conditions like schizophrenia. frontiersin.org While Fmoc-L-Asp-pNA is used to study the enzymatic processes rather than receptor binding, the underlying connection of its core structure to neurotransmitter systems highlights its relevance in the broader field of neuroscience drug discovery.

Enhancement of Active Ingredient Efficacy and Formulation in Pharmaceutical Contexts

While this compound is not directly used as an excipient to formulate final drug products, its role in the precise synthesis of peptide-based active pharmaceutical ingredients (APIs) indirectly contributes to their efficacy. The use of high-purity, well-defined building blocks like Fmoc-protected amino acids is fundamental to ensuring the quality and purity of the final API. nbinno.com

The precision afforded by the Fmoc solid-phase peptide synthesis (SPPS) method helps to minimize the formation of impurities and unwanted side-products, such as deletion sequences or racemized peptides. researchgate.net The use of protected amino acid derivatives like Fmoc-Asp(OtBu)-OH, a related compound, is crucial for streamlining the production of APIs and ensuring that the inherent chirality of the amino acid is maintained, leading to enantiomerically pure final products. nbinno.comnbinno.com

| Factor | Contribution | Impact on Efficacy |

|---|---|---|

| High Purity | Enables the synthesis of peptides with minimal impurities. nbinno.com | Ensures that the therapeutic effect is derived from the intended molecule, leading to more reliable and reproducible clinical outcomes. |

| Stereochemical Control | Maintains the specific L- or D-configuration of the amino acid, preventing racemization. nbinno.com | Crucial for biological activity, as receptor binding and enzyme interactions are highly stereospecific. The correct isomer ensures maximal efficacy. |

| Sequence Fidelity | The stepwise nature of SPPS using protected building blocks ensures the correct amino acid sequence is assembled. nbinno.com | Guarantees that the synthesized peptide has the correct structure to interact with its biological target, which is the basis of its efficacy. |

Advanced Analytical and Spectroscopic Methodologies for Fmoc L Aspartic Acid Alpha 4 Nitroanilide Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of Fmoc-protected amino acids, including Fmoc-L-aspartic acid alpha-4-nitroanilide. Its high resolution and sensitivity are indispensable for both verifying the purity of the final compound and for real-time monitoring of its synthesis and subsequent enzymatic cleavage.

High-Performance Liquid Chromatography (HPLC) for Reaction Tracking and Product Analysis

In the context of this compound, HPLC is primarily utilized in two critical areas: assessing the purity of the synthesized substrate and tracking the progress of enzymatic reactions where it is used as a chromogenic substrate.

Purity Assessment: The chemical and enantiomeric purity of this compound is paramount for its use in reliable enzymatic assays. Reversed-phase HPLC (RP-HPLC) is the most common method for this purpose. The compound is separated on a C18 column, and its purity is determined by integrating the peak area. Chiral HPLC, employing polysaccharide-based chiral stationary phases, can be used to ensure high enantiomeric excess (>99%) for the L-form, which is critical for studying stereospecific enzymes. phenomenex.com A typical analysis involves monitoring the elution profile with a UV detector, often at wavelengths like 214 nm or 220 nm. phenomenex.comnih.gov

Reaction Tracking: When this compound is used as a substrate for proteases, such as caspases, HPLC can monitor the reaction progress. iris-biotech.de The enzymatic cleavage of the amide bond releases 4-nitroaniline (B120555). An HPLC method can be developed to separate the intact substrate from the cleavage products (Fmoc-L-aspartic acid and 4-nitroaniline). By injecting aliquots of the reaction mixture at different time points, the rate of substrate consumption and product formation can be quantified, providing detailed kinetic data.

Below is a table summarizing typical HPLC conditions for the analysis of Fmoc-amino acid derivatives.

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) | Elution of substrate and products |

| Flow Rate | 1.0 mL/min | Consistent retention times |

| Detection | UV at 220 nm or 214 nm | Detection of peptide bonds and aromatic groups |

| Temperature | Ambient | Standard operating condition |

| Injection Volume | 5-10 µL | Sample introduction |

Mass Spectrometry for Substrate Identity and Protease Cleavage Site Determination

Mass spectrometry (MS) is a powerful analytical technique that provides precise information on the mass-to-charge ratio (m/z) of molecules. It is essential for confirming the identity of synthesized this compound and for unequivocally identifying the fragments produced upon enzymatic cleavage, thereby determining the exact cleavage site. Electrospray Ionization (ESI) is a common ionization technique used for this purpose, often coupled with HPLC (LC-MS). nih.govnih.gov Tandem MS (MS/MS) can further be used to sequence the fragments, confirming that cleavage occurred specifically at the C-terminal side of the aspartic acid residue. nih.gov

MALDI-TOF Mass Spectrometry in Protease Specificity Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method particularly well-suited for analyzing complex mixtures of peptides and proteins, making it ideal for protease specificity profiling. researchgate.net

In a typical experiment, a protease is incubated with a substrate or a library of peptide substrates. For this compound, the assay would involve incubating the compound with a protease of interest. Aliquots are taken at various time intervals, and the reaction is stopped. researchgate.net These samples are then mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. nih.gov The MALDI-TOF MS instrument analyzes the sample, detecting the molecular ions of the intact substrate and any cleavage products. researchgate.net

This technique allows for the rapid identification of peptides released by protease hydrolysis. researchgate.net By observing the disappearance of the peak corresponding to the intact this compound (m/z 475.45) and the appearance of new peaks corresponding to the cleavage products, the enzyme's activity can be confirmed. This methodology is highly effective for obtaining primary information about the substrate specificity of different proteases against various peptides and proteins. researchgate.net

The table below illustrates hypothetical MALDI-TOF MS results for a cleavage assay.

| Analyte | Expected m/z [M+H]⁺ | Observed m/z | Interpretation |

| Intact Substrate | 476.46 | 476.5 | Substrate present |

| Cleavage Product 1 | 338.33 (Fmoc-L-Aspartic Acid) | 338.3 | Cleavage confirmed |

| Cleavage Product 2 | 139.14 (4-nitroaniline) | 139.1 | Cleavage confirmed |

UV-Vis Spectroscopy for Chromogenic Assay Monitoring and Fmoc Deprotection Tracking

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to quantify substances based on their light absorption properties. For this compound, it serves two distinct but equally important roles: monitoring the release of the chromogenic 4-nitroanilide group during enzymatic assays and tracking the removal of the Fmoc protecting group during peptide synthesis.

Chromogenic Assay Monitoring: this compound is a chromogenic substrate. iris-biotech.de The intact molecule is largely colorless, but upon enzymatic cleavage of the amide bond C-terminal to the aspartic acid residue, the yellow-colored compound 4-nitroaniline (p-nitroaniline, pNA) is released. This product has a distinct absorbance maximum at approximately 405 nm. By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, the rate of the enzymatic reaction can be continuously and conveniently measured. This method forms the basis of many colorimetric protease assays. iris-biotech.de

Fmoc Deprotection Tracking: In solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is removed at each cycle to allow for the coupling of the next amino acid. This deprotection is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgrsc.org The cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm. rsc.org By measuring the absorbance of the deprotection solution at this wavelength, the quantity of Fmoc group removed can be calculated using the Beer-Lambert law. This provides a reliable method for quantifying the loading of the first amino acid onto the resin and for monitoring the efficiency of deprotection steps throughout the synthesis. rsc.orgresearchgate.net

The following table summarizes the key spectroscopic parameters for these two applications.

| Application | Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| Chromogenic Assay | 4-Nitroaniline | ~405 nm | ~10,000 M⁻¹cm⁻¹ | Aqueous Buffer |

| Fmoc Deprotection | Dibenzofulvene-piperidine adduct | ~301 nm | ~7,800 M⁻¹cm⁻¹ | 20% Piperidine in DMF |

Emerging Research Perspectives and Future Avenues for Fmoc L Aspartic Acid Alpha 4 Nitroanilide

Development of Advanced Bioprobe Technologies

The inherent properties of Fmoc-L-aspartic acid alpha-4-nitroanilide make it a foundational component in the development of sophisticated bioprobes for detecting and quantifying enzyme activity. Its primary application lies in the synthesis of chromogenic peptide substrates for a variety of proteases, including caspases and granzyme B, which are key players in apoptosis and immune responses. researchgate.net When a protease cleaves the peptide bond C-terminal to the aspartic acid residue, the p-nitroaniline is released, resulting in a measurable yellow color. researchgate.net This principle is the basis for numerous enzyme assays.

Future research is focused on leveraging this basic structure to create more advanced and specific bioprobes. One promising avenue is the development of fluorogenic probes. By chemically modifying the p-nitroanilide group or incorporating environmentally sensitive fluorophores into the peptide sequence, researchers can design probes that exhibit a significant change in fluorescence upon enzymatic cleavage. This approach offers substantially higher sensitivity compared to colorimetric assays, enabling the detection of minute amounts of enzyme activity in complex biological samples. nih.gov

Furthermore, the versatility of Fmoc chemistry allows for the incorporation of this compound into more complex molecular architectures. nih.gov This includes the synthesis of quenched fluorescent probes, where a fluorophore and a quencher are positioned on opposite sides of the cleavage site. In the intact probe, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a "turn-on" fluorescence signal. Such probes are instrumental for real-time imaging of protease activity within living cells and tissues.

Table 1: Applications of this compound in Bioprobe Development

| Bioprobe Type | Principle of Detection | Key Advantages |

| Chromogenic Substrates | Release of p-nitroanilide upon cleavage, detected by absorbance. | Simple, cost-effective, suitable for endpoint assays. |

| Fluorogenic Probes | Change in fluorescence intensity or wavelength upon cleavage. | High sensitivity, suitable for real-time kinetics. |

| Quenched Fluorescent Probes | Separation of a fluorophore and quencher upon cleavage, leading to a "turn-on" signal. | Low background signal, high signal-to-noise ratio, suitable for in-vivo imaging. |

Potential for High-Throughput Screening Applications in Biochemical Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their effects on biological targets. nih.gov The use of chromogenic and fluorogenic substrates derived from this compound is well-suited for HTS applications aimed at identifying protease inhibitors or activators. nih.gov

The straightforward nature of the colorimetric or fluorometric readout allows for the automation of these assays in multi-well plate formats (e.g., 96, 384, or 1536 wells). nih.gov This scalability is essential for screening thousands to millions of compounds in a time- and cost-effective manner. The development of robust and sensitive assays using substrates synthesized with this compound allows for the identification of promising lead compounds for further development. nih.gov

Future advancements in this area will likely focus on the miniaturization of assays to reduce reagent consumption and increase throughput. Furthermore, the development of multiplexed assays, where multiple protease activities are measured simultaneously in a single well, is an active area of research. This can be achieved by using a panel of substrates with distinct spectral properties, each specific for a different protease. The versatility of this compound as a building block is critical for the synthesis of such diverse substrate libraries. researchgate.net

Table 2: Suitability of this compound-based Assays for HTS

| Feature | Relevance to HTS |

| Homogeneous Assay Format | No separation of bound and free substrate is required, simplifying automation. |

| Colorimetric/Fluorometric Readout | Compatible with standard microplate readers. |

| Robust and Reproducible | Provides reliable data for large-scale screening campaigns. |

| Scalability | Easily adaptable to high-density microplate formats. |

| Cost-Effective | The synthesis of chromogenic substrates is relatively inexpensive. |

Integration with Computational Chemistry and Molecular Modeling for Predictive Studies of Interactions

While experimental approaches remain central to biochemistry, the integration of computational chemistry and molecular modeling offers powerful predictive capabilities that can guide and accelerate research. For this compound, these computational tools can provide valuable insights into its interactions with proteases and aid in the design of novel substrates and inhibitors.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of peptide substrates containing this compound when bound to the active site of a protease. These simulations can reveal key conformational changes, hydrogen bonding networks, and other non-covalent interactions that govern substrate recognition and catalysis. nih.gov By understanding these interactions at an atomic level, researchers can rationally design modifications to the peptide sequence to enhance specificity or binding affinity.

Furthermore, computational methods like molecular docking can be used to predict the binding modes of novel peptide substrates or inhibitors incorporating the this compound scaffold. nih.gov These predictions can help prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. The development of machine learning models trained on large datasets of enzyme-substrate interactions also holds promise for predicting the cleavage of novel peptide sequences containing this modified amino acid.

The synergy between computational and experimental approaches is a key future direction. For instance, MD simulations could be used to probe the flexibility of the Fmoc group and its potential influence on substrate binding, a factor that is difficult to assess through static experimental structures alone. Such predictive studies will be instrumental in designing the next generation of highly specific and efficient bioprobes and therapeutic agents based on the this compound framework.

Q & A

Q. What synthetic protocols are recommended for preparing Fmoc-protected aspartic acid derivatives like alpha-4-nitroanilide?

Fmoc-L-aspartic acid derivatives are typically synthesized via Fmoc-alkylation or esterification. For example, Fmoc-Ala-AMC derivatives are prepared using Fmoc-alkylation reactions with yields ranging from 53% to 68% . Key steps include:

- Protection : Use tert-butyl (OtBu) or benzyl esters to protect the carboxylic acid side chain during coupling .

- Coupling : Employ carbodiimide-based reagents (e.g., DCC) or active esters for Fmoc-group introduction.

- Purification : Use reverse-phase HPLC or flash chromatography, with purity confirmed by analytical HPLC (>97% purity) .

- Characterization : Validate via -NMR and -NMR for structural confirmation .

Q. How should researchers handle and store Fmoc-L-aspartic acid derivatives to ensure stability?

- Storage : Store at 2–8°C in moisture-free environments to prevent hydrolysis of the Fmoc group . Lyophilized powders remain stable for years at -20°C .

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid premature deprotection. Monitor for moisture ingress using Karl Fischer titration .

Q. What analytical techniques are suitable for characterizing Fmoc-L-aspartic acid derivatives?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm or 280 nm) is standard. For example, Fmoc-Ala-AMC derivatives are analyzed using C18 columns with acetonitrile/water gradients .

- Structural Confirmation : -NMR (400–600 MHz) in deuterated DMSO or CDCl resolves Fmoc aromatic protons (δ 7.2–7.8 ppm) and backbone α-protons (δ 4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for Fmoc-Asp-OtBu: 411.45 Da) .

Advanced Questions

Q. How can aspartimide formation be minimized during solid-phase peptide synthesis (SPPS) with Fmoc-L-aspartic acid derivatives?

Aspartimide formation is a common side reaction in SPPS. Mitigation strategies include:

- Side-Chain Protection : Use tert-butyl (OtBu) esters instead of benzyl esters, as steric hindrance reduces cyclic imide formation .

- Coupling Conditions : Employ low-temperature (0–4°C) coupling with HOBt/DIC activation to suppress base-induced cyclization .

- Piperidine Alternatives : Replace piperidine with 0.1 M HOBt in DMF during Fmoc deprotection to reduce base sensitivity .

Q. What are the applications of Fmoc-L-aspartic acid alpha-nitroanilide derivatives in enzyme activity assays?

Nitroanilide derivatives act as chromogenic substrates for proteases (e.g., caspases, thrombin). Upon enzymatic cleavage, the release of 4-nitroaniline is quantified via absorbance at 405 nm . Example protocols:

Q. How are Fmoc-L-aspartic acid derivatives utilized in peptide nucleic acid (PNA) synthesis?

Fmoc-protected aspartic acid is modified to introduce charged side chains for PNA backbones. For example:

- Synthetic Route : Reduce Fmoc-Asp(OtBu)-OH to the alcohol, oxidize to an aldehyde, and perform reductive amination with glycine esters to create negatively charged monomers .

- Applications : Charged PNAs improve solubility and hybridization efficiency with DNA/RNA, enabling antisense gene regulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.